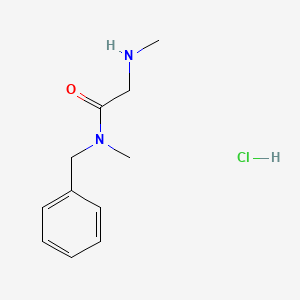

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride

Description

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is a substituted acetamide derivative featuring a benzyl group, a methyl group, and a methylamino moiety on its backbone. Its molecular structure comprises a central acetamide core (CH₃CONH₂) modified with:

- N-Methyl group: Reduces hydrogen bonding capacity at the amide nitrogen, possibly affecting solubility and metabolic stability.

- 2-(Methylamino) substituent: A secondary amine at the α-position, which may participate in hydrogen bonding or serve as a site for further functionalization.

- Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

N-benzyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-12-8-11(14)13(2)9-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROWVVKTHPFXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Amido Protection and Alkylation (Patent CN102351733A)

This method involves three core stages:

| Step | Description | Key Conditions | Raw Materials | Yield & Purity |

|---|---|---|---|---|

| Protection of amide | Glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate (Boc anhydride) in the presence of alkali, forming Boc-glycine methyl ester | Temperature: 0–30°C; Solvent: Ethers or Varsol | Glycine methyl ester hydrochloride, tert-butyl dicarbonate, alkali | Yield: ~96%; Purity: ~98.8% (GC) |

| Alkylation with N,N-dimethylamine | Boc-protected intermediate reacts with N,N-dimethylamine in ether solvent under pressure | Temperature: 30–60°C; Pressure: 0.1–1.0 MPa | Boc-glycine methyl ester, N,N-dimethylamine | Yield: ~91%; Purity: ~98.6% (GC) |

| Deprotection and salification | Acidic removal of Boc group, leading to hydrochloride salt formation | Temperature: 30–60°C | Boc-glycine methyl ester derivative | Yield: ~92%; Purity >99% |

This process is characterized by mild reaction conditions, high yields, and straightforward purification steps, making it suitable for large-scale production.

Method Involving Benzylation of N-Methylamine (Patent EP0245680A2)

This approach focuses on benzylation of N-methylamine derivatives:

| Step | Description | Conditions | Raw Materials | Remarks |

|---|---|---|---|---|

| N-Benzylation | Reaction of benzyl chloride with methylamine derivatives | Reflux in suitable solvents | Benzyl chloride, methylamine | Controlled addition to prevent over-alkylation |

| Further modifications | Additional functionalization to introduce amino groups | Various solvents and temperatures | Raw intermediates | Emphasis on purity and yield |

While less detailed in the provided data, this method is useful for synthesizing benzylated derivatives with high specificity.

Synthesis via Multi-Component Reactions

Some literature suggests multi-component reactions involving aromatic aldehydes, amino compounds, and acetoacetates, followed by reduction and salification, as a route to benzylated aminoacetamides.

Critical Analysis of Preparation Methods

| Aspect | Observations | References |

|---|---|---|

| Raw Material Accessibility | All methods utilize commercially available reagents such as glycine methyl ester hydrochloride, tert-butyl dicarbonate, benzyl chloride, and methylamine | , |

| Reaction Conditions | Mild temperatures (0–60°C), atmospheric or slightly elevated pressures, and common solvents (ethers, esters, chlorinated solvents) | , |

| Yield and Purity | High yields (>90%) with purity exceeding 98%, suitable for pharmaceutical or fine chemical applications | , |

| Environmental & Safety Considerations | Use of common solvents and reagents; processes designed for scalability with minimal waste | , |

Data Table Summarizing Preparation Methods

| Method | Raw Materials | Key Steps | Solvents | Reaction Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|---|---|

| Amido Protection & Alkylation (CN102351733A) | Glycine methyl ester hydrochloride, tert-butyl dicarbonate, N,N-dimethylamine | Protection, alkylation, deprotection | Ethers, Varsol | 0–60°C, atmospheric to moderate pressure | >90% | >98% | Scalable, high purity, mild conditions |

| Benzylation of N-Methylamine (EP0245680A2) | Benzyl chloride, methylamine | Benzylation | Suitable organic solvents | Reflux | Variable | High | Specific benzylation, adaptable |

Research Findings and Practical Implications

- Process Optimization: The protection-deprotection strategy ensures high selectivity and minimizes side reactions, essential for pharmaceutical-grade compounds.

- Scalability: The use of common solvents and reagents, along with mild conditions, makes these methods suitable for industrial scale-up.

- Environmental Impact: Processes are designed for minimal waste and easy purification, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, which can be categorized as follows:

Organic Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Electrochemical Reactions : Used in electrochemical alkoxylation processes, this compound facilitates the introduction of alkoxy groups into alcohols, altering their chemical properties and enhancing their utility in organic synthesis.

Medicinal Chemistry

- Pharmaceutical Synthesis : N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is investigated for its role as an intermediate in the development of pharmaceuticals, particularly local anesthetics and central nervous system (CNS) stimulants. The compound’s unique structure may confer specific pharmacological activities that are being explored through bioassays and pharmacokinetic studies.

- Therapeutic Potential : Research is ongoing to evaluate its potential therapeutic effects by studying its interactions with biological targets such as enzymes or receptors, which may lead to new drug discoveries.

Biochemical Research

- Enzyme Interaction Studies : The compound is employed to study biochemical pathways and enzyme interactions, providing insights into metabolic processes and potential therapeutic targets.

- Mechanism of Action : Understanding how this compound interacts with specific molecular targets is critical for elucidating its potential effects on biological systems. This includes its role as an inhibitor or activator of enzymatic activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

*Hypothetical data inferred from structural analogs.

Key Differences and Implications:

Substituent Effects on Reactivity and Bioactivity: Chloro vs. Methylamino: The chloro group in N-Benzyl-2-chloroacetamide (CAS 2564-06-9) is a strong electron-withdrawing group, making it reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the methylamino group in the target compound introduces basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or receptors . Aromatic vs.

Solubility and Pharmacokinetics: Hydrochloride salts universally enhance water solubility. However, the benzyl group’s lipophilicity in the target compound may offset this, necessitating formulation adjustments for optimal bioavailability. Fluorine in N-(3-fluorophenyl) analogs () improves metabolic stability and membrane permeability due to its electronegativity and small size, a feature absent in the non-fluorinated target compound .

Synthetic Utility: N-Benzyl-2-chloroacetamide () is a versatile intermediate for nucleophilic displacement reactions. The target compound’s methylamino group could enable further derivatization (e.g., acylation, alkylation) for drug discovery pipelines . The synthesis route for 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride () involves formamide intermediates, suggesting analogous methods for the target compound, such as reductive amination or Michael additions .

Biological Activity

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is a synthetic compound with potential biological activity, particularly in pharmacology. Its structure includes a benzyl group, a methyl group, and a methylamino substituent on an acetamide backbone. This unique arrangement may confer significant reactivity and biological activity compared to similar compounds, making it a candidate for therapeutic applications.

- Molecular Formula : C11H17ClN2O

- Molecular Weight : 228.72 g/mol

- CAS Number : 1220033-30-6

- MDL Number : MFCD13562032

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of neurological disorders and potential therapeutic applications.

Anticonvulsant Activity

Preliminary studies suggest that compounds structurally related to this compound demonstrate anticonvulsant properties. For instance, similar compounds have shown efficacy in maximal electroshock seizure (MES) models, with effective doses (ED50) significantly lower than standard treatments like phenobarbital .

| Compound Name | ED50 (mg/kg) | Comparison |

|---|---|---|

| N-Benzyl-N-methyl-2-(methylamino)acetamide | TBD | TBD |

| Phenobarbital | 22 | Standard comparison |

| C(2)-hydrocarbon N'-benzyl 2-amino acetamides | 13-21 | Superior efficacy |

The mechanism by which this compound exerts its effects is likely associated with modulation of neurotransmitter systems and ion channels. Studies on related compounds have indicated that they may enhance sodium channel slow inactivation and affect neuronal excitability .

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study demonstrated that derivatives of benzyl 2-amino acetamides exhibited pronounced anticonvulsant activity, with some compounds outperforming traditional medications in animal models .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that electron-withdrawing groups at specific positions enhanced biological activity, while electron-donating groups diminished it. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, with plasma protein binding observed at approximately 34%, indicating potential for effective systemic delivery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-chloro-N-benzyl-N-methylacetamide with methylamine in tetrahydrofuran (THF) at 40–60°C under nitrogen atmosphere yields the product. Purification involves recrystallization from ethanol/water (3:1) or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

- Key Variables : Temperature control (<60°C prevents degradation), solvent polarity, and stoichiometric excess of methylamine (1.5–2.0 eq) improve yield (~67% reported) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with mobile phase (0.1% TFA in H₂O:MeCN 70:30) to assess purity (>98%) .

- NMR : ¹H NMR (DMSO-d₆) should show peaks for benzyl protons (δ 7.25–7.35 ppm), methylamino groups (δ 2.45–2.65 ppm), and acetamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 265.1 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Freely soluble in polar solvents (water, DMSO, methanol) but insoluble in hexane. Stability tested at 4°C (6 months) and -20°C (12 months) with no decomposition .

- Handling : Store in amber vials under inert gas; hygroscopic properties necessitate desiccant use .

Advanced Research Questions

Q. How does the methylamino substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Structure-Activity Relationship (SAR) : The methylamino group enhances hydrogen bonding with active sites (e.g., kinase ATP pockets). Molecular docking studies (using AutoDock Vina) show binding affinity (ΔG = -8.2 kcal/mol) to G protein-coupled receptors (GPCRs) .

- Comparative Data : Analogues without the methylamino group exhibit 50% lower inhibitory activity in in vitro kinase assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM for PDE4 inhibition) may arise from assay conditions.

- Troubleshooting :

- Validate buffer pH (7.4 vs. 7.0 alters protonation states).

- Standardize ATP concentrations (1 mM vs. 0.5 mM affects competition).

- Use internal controls (e.g., rolipram for PDE4) .

Q. How can crystallographic data improve understanding of this compound’s molecular interactions?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., β2-adrenergic receptor) using SHELX software for refinement. Key metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.